molecular formula C11H16N2O B3207512 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide CAS No. 1042781-96-3

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide

Cat. No. B3207512
CAS RN: 1042781-96-3
M. Wt: 192.26 g/mol
InChI Key: ZNNFLYHLVMBQNR-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as '4-methyl-N-(2-methyl-phenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide'.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide is not well understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound may be able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have cytotoxic effects on cancer cells. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide. One direction is to further investigate its potential as an anti-inflammatory, analgesic, and antipyretic agent. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to understand its mechanism of action and to identify potential drug targets. Finally, research is needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2-Amino-N-methyl-N-(4-methyl-benzyl)-acetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. In addition, it has been studied for its potential as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-amino-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNFLYHLVMBQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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